18α-GA exhibits anti-inflammatory effects by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) []. This enzyme plays a crucial role in regulating the activity of cortisol, a stress hormone linked to inflammation. Additionally, studies suggest 18α-GA may possess antiviral properties against various viruses, including influenza and hepatitis C [, ].
Research suggests 18α-GA might play a role in protecting the liver from damage. Studies have shown its ability to inhibit the proliferation of hepatic stellate cells (HSCs), which contribute to liver fibrosis, a condition characterized by excessive scar tissue formation []. However, further research is needed to determine its effectiveness in treating liver diseases.
18α-GA has been investigated for its potential anti-cancer properties. Studies have demonstrated its ability to induce apoptosis (programmed cell death) in various cancer cell lines []. However, its efficacy and safety in humans require further investigation and clinical trials.
Research is ongoing to explore other potential applications of 18α-GA, including:
18alpha-Glycyrrhetinic acid is a bioactive triterpenoid derived from glycyrrhizic acid, primarily found in the root of the licorice plant (Glycyrrhiza glabra). This compound exhibits a variety of pharmacological properties, including anti-inflammatory, anti-viral, and anti-cancer activities. Its structure consists of a pentacyclic triterpenoid framework, characterized by a unique arrangement of carbon atoms and functional groups that contribute to its biological effects and chemical reactivity.
18α-GA exhibits various mechanisms of action depending on the cellular context. Here are some key areas of research:
While 18α-GA is generally considered safe for consumption in small amounts found in licorice, high doses can lead to adverse effects like:
18alpha-Glycyrrhetinic acid undergoes several chemical transformations, which can be categorized into three main types:
The biological activity of 18alpha-Glycyrrhetinic acid is extensive:
The synthesis of 18alpha-Glycyrrhetinic acid can be achieved through several methods:
18alpha-Glycyrrhetinic acid has numerous applications across different fields:
Research has demonstrated that 18alpha-Glycyrrhetinic acid interacts with various cellular targets:
Several compounds share structural similarities with 18alpha-Glycyrrhetinic acid. Here are some notable examples:
Compound Name | Structural Differences | Unique Properties |
---|---|---|
18beta-Glycyrrhetinic Acid | Different configuration at C18 | Less potent anti-inflammatory effects |
Glycyrrhizic Acid | Glycosylated form | Stronger sweetening properties |
Betulin | Lacks hydroxyl groups | Known for antiviral properties |
Oleanolic Acid | Different triterpenoid structure | Exhibits hepatoprotective effects |
The uniqueness of 18alpha-Glycyrrhetinic acid lies in its specific configuration at carbon 18, which significantly influences its biological activity compared to other similar compounds. Its ability to effectively inhibit inflammatory pathways while providing protective effects against oxidative stress sets it apart as a valuable therapeutic agent in both pharmaceutical and cosmetic applications.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₃₀H₄₆O₄ | [1] [2] |
Molecular Weight | 470.68 g/mol | [1] [2] |
Heavy Atoms | 34 | [10] |
Rings | 5 | [10] |
Aromatic Rings | 0 | [10] |
Rotatable Bonds | 1 | [10] |
Hydrogen Bond Donors | 2 | [10] |
Hydrogen Bond Acceptors | 4 | [10] |
The systematic nomenclature of 18alpha-Glycyrrhetinic acid follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex stereochemical configuration [1] [14]. The compound is officially designated as (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid [1] [14].
Alternative systematic names include (18α)-3β-Hydroxy-11-oxoolean-12-en-30-oic acid [3] [10] and 3β-Hydroxy-11-oxo-18α,20β-olean-12-en-29-oic acid [2] [3]. These names reflect the specific stereochemical configuration at carbon positions 18 and 20, which distinguish this compound from its 18β stereoisomer [3] [15].
Identifier Type | Value | Reference |
---|---|---|
Chemical Abstracts Service Number | 1449-05-4 | [1] [2] |
European Community Number | 215-907-9 | [1] [2] |
UNII | X6NYL2CP2E | [1] [4] |
ChEMBL ID | CHEMBL454067 | [1] [3] |
HMDB ID | HMDB0034517 | [1] |
Lipid Maps ID | LMPR0106150026 | [1] [10] |
InChI Key | MPDGHEJMBKOTSU-PMTKVOBESA-N | [1] [10] |
The compound is known by numerous synonyms in scientific literature [1] [3] [4]. Primary alternative names include 18α-Glycyrrhetic acid, 18-Isoglycyrrhetinic acid, and beta-Glycyrrhetinic acid [1] [3]. Additional designations encompass 18a-Glycyrrhetinic acid, Isoglycyrrhetinic acid, and 3-beta-Hydroxy-11-oxo-18-alpha-olean-12-en-30-oic acid [1] [3].
The stereochemical configuration of 18alpha-Glycyrrhetinic acid is critically important in distinguishing it from the 18β stereoisomer [9]. The "18α" designation specifically refers to the stereochemistry at the C-18 position, which creates a trans junction between the D and E rings of the pentacyclic structure [9].
Crystallographic analysis reveals significant conformational differences between the 18α and 18β forms [9]. The trans junction of the D/E rings in the 18α configuration results in distinct three-dimensional arrangements compared to the cis junction found in the 18β isomer [9]. These structural differences manifest in altered torsion angles within the unsaturated C ring, with some angles differing by more than ten degrees between the two stereoisomers [9].
The ABCD region of 18alpha-Glycyrrhetinic acid exhibits reduced convexity compared to the 18β isomer [9]. This conformational difference is smaller than that observed in typical steroid configurations, indicating unique structural characteristics specific to the 18α stereoisomer [9]. The unsaturated C ring displays particular conformational variations that contribute to the distinct biological activities exhibited by each stereoisomer [9] [27].
Research demonstrates that these stereochemical differences translate into varied physiological actions [9] [27]. The 18α configuration shows enhanced anti-inflammatory activity compared to the 18β form in experimental models [27]. This activity difference can be attributed to the D/E trans conformation that characterizes the 18α stereoisomer [27].
The InChI representation of 18alpha-Glycyrrhetinic acid is InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21+,22+,23-,26-,27+,28+,29-,30-/m1/s1 [1] [10]. This notation provides complete structural information including stereochemical configurations at all chiral centers [1] [10].
The SMILES notation is represented as CC1(C)C@@HCC[C@@]2(C)[C@@]1([H])CC[C@]3(C)[C@]2([H])C(=O)C=C4[C@@]5([H])CC@(C)CC[C@]5(C)CC[C@@]34C [2] [5]. This simplified molecular-input line-entry system allows for computational analysis and database searching [2] [5].
Property | Value | Reference |
---|---|---|
LogP | 6.57-6.70 | [10] [23] |
Topological Polar Surface Area | 74.60 Ų | [10] [23] |
Van der Waals Molecular Volume | 493.00 ų | [10] |
Molar Refractivity | 133.58 | [10] |
Density | 1.1±0.1 g/cm³ | [23] |
Exact Mass | 470.339611 | [10] [23] |
18alpha-Glycyrrhetinic acid exists as a white to off-white crystalline solid at room temperature [4] [5]. The compound exhibits a melting point range of 331-333°C, indicating high thermal stability [4] [23]. The boiling point is estimated at 588.3±50.0°C at 760 mmHg, though decomposition may occur before reaching this temperature [23].
The compound demonstrates limited water solubility, being practically insoluble in aqueous solutions [7] [20]. However, it shows good solubility in organic solvents including ethanol (approximately 30 mg/mL), dimethyl formamide (approximately 30 mg/mL), and dimethyl sulfoxide (approximately 20 mg/mL) [20] [24]. This solubility profile is consistent with its lipophilic nature, as indicated by the high LogP value of 6.57-6.70 [10] [23].
The compound exhibits characteristic ultraviolet absorption with a maximum wavelength (λmax) at 248 nm [20] [21]. This absorption is attributed to the α,β-unsaturated ketone system present in the molecular structure [20] [21]. The optical rotation properties reflect the chiral nature of the molecule, with specific rotation values dependent on solvent and concentration conditions [22].
Irritant